6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride
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Overview
Description
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.66 g/mol . It is a derivative of norleucine, an amino acid, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride typically involves the esterification of norleucine followed by hydroxylation. The reaction conditions often include the use of methanol and hydrochloric acid as reagents . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of amino acid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the field of neurochemistry.
Mechanism of Action
The mechanism of action of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. It can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include those related to amino acid synthesis and degradation .
Comparison with Similar Compounds
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride can be compared with other similar compounds such as:
DL-Norleucine Methyl Ester Hydrochloride: This compound lacks the hydroxyl group present in this compound, making it less reactive in certain chemical reactions.
L-Leucine Methyl Ester Hydrochloride: This compound has a different side chain, leading to different biochemical properties and applications. The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16ClNO3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
methyl 2-amino-6-hydroxyhexanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-11-7(10)6(8)4-2-3-5-9;/h6,9H,2-5,8H2,1H3;1H |
InChI Key |
PYCCLGAUCYSNND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCO)N.Cl |
Origin of Product |
United States |
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